Magnesium, bromooctyl-
CAS No.: 17049-49-9
Cat. No.: VC21046420
Molecular Formula: C8H17BrMg
Molecular Weight: 217.43 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17049-49-9 |
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Molecular Formula | C8H17BrMg |
Molecular Weight | 217.43 g/mol |
IUPAC Name | magnesium;octane;bromide |
Standard InChI | InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 |
Standard InChI Key | IOOQQIVFCFWSIU-UHFFFAOYSA-M |
SMILES | CCCCCCC[CH2-].[Mg+2].[Br-] |
Canonical SMILES | CCCCCCC[CH2-].[Mg+2].[Br-] |
Chemical Identity and Structure
Magnesium, bromooctyl- represents a specific type of organometallic compound containing a magnesium atom connected to a bromine atom and an eight-carbon alkyl chain. The compound exhibits properties characteristic of Grignard reagents, making it valuable in synthetic organic chemistry for forming new carbon-carbon bonds and introducing octyl groups into target molecules.
Nomenclature and Identifiers
The compound is known by several synonyms in chemical literature and commercial catalogs. These include 1-octylmagnesium bromide, bromooctylmagnesium, n-octylmagnesium bromide, and octylmagnesium bromide . The formal chemical name "Magnesium, bromooctyl-" reflects its composition as a complex between magnesium, bromine, and an octyl group.
The compound has a defined Chemical Abstracts Service (CAS) registry number of 17049-49-9, which serves as its unique identifier in chemical databases and literature . The molecular formula is C₈H₁₇BrMg, corresponding to a molecular weight of 217.43 g/mol .
Structural Representation
The structural representation of magnesium, bromooctyl- can be described using various chemical notation systems:
The structure consists of a magnesium atom bonded to both a bromine atom and an octyl chain. The exact nature of this bond in solution is complex and varies depending on solvent conditions and concentration.
Physical and Chemical Properties
Magnesium, bromooctyl- exhibits distinctive physical and chemical properties that determine its behavior and applications in chemical reactions. Its organometallic nature gives it reactivity patterns that make it valuable in organic synthesis.
Physical State and Appearance
The compound is typically encountered as a liquid solution rather than in pure form. In its solution state, magnesium, bromooctyl- appears as a yellow to brown liquid . It is commonly supplied as a solution in tetrahydrofuran (THF) at concentrations of approximately 22% (approximately 1 mol/L) .
Physical Properties
The physical properties of magnesium, bromooctyl- are summarized in the following table:
Property | Value | Reference |
---|---|---|
Physical State | Liquid | |
Color | Yellow to brown | |
Density | 0.961 g/mL at 25°C | |
Boiling Point | 34.6°C or 126.4°C at 760 mmHg* | |
Flash Point | −31°F | |
Molecular Weight | 217.43 g/mol |
*Note: The discrepancy in boiling point values may reflect different measurement conditions or solution states.
Chemical Properties
As a Grignard reagent, magnesium, bromooctyl- is highly reactive toward numerous functional groups. The carbon-magnesium bond is polarized, with the carbon atom bearing a partial negative charge, making it nucleophilic. This polarization enables the compound to react with electrophilic centers in organic molecules.
The compound is moisture and air-sensitive due to the reactive nature of the carbon-magnesium bond. Exposure to water or air results in decomposition, with the formation of octane and magnesium hydroxide or oxide species.
Synthesis and Preparation
The synthesis of magnesium, bromooctyl- follows the general preparation method for Grignard reagents, which involves the reaction of an alkyl halide with metallic magnesium in an appropriate ethereal solvent.
General Synthesis Method
The standard preparation involves the reaction of 1-bromooctane with metallic magnesium in an ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction can be represented by the following equation:
C₈H₁₇Br + Mg → C₈H₁₇MgBr
This reaction proceeds through the insertion of magnesium into the carbon-bromine bond, forming the carbon-magnesium bond characteristic of Grignard reagents.
Reaction Conditions
The synthesis typically requires anhydrous conditions, as water rapidly decomposes Grignard reagents. The reaction is often initiated using a small crystal of iodine, mechanical activation of the magnesium surface, or heating. Once initiated, the reaction is exothermic and requires cooling to maintain control.
Commercial preparations of magnesium, bromooctyl- are typically supplied as solutions in tetrahydrofuran at concentrations of approximately 1 mol/L (22%) . These solutions are valued for their convenience in laboratory-scale organic synthesis.
Chemical Reactivity and Applications
The reactivity of magnesium, bromooctyl- is primarily determined by its nature as a Grignard reagent. This reactivity makes it a versatile tool in organic synthesis for the formation of carbon-carbon bonds.
Reactions with Carbonyl Compounds
One of the most important applications of magnesium, bromooctyl- is in reactions with carbonyl compounds to form alcohols after hydrolysis. These reactions proceed through nucleophilic addition of the organometallic reagent to the carbonyl carbon:
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Reaction with aldehydes produces secondary alcohols
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Reaction with ketones produces tertiary alcohols
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Reaction with esters produces tertiary alcohols
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Reaction with carbon dioxide produces carboxylic acids
These transformations are valuable for introducing the octyl group into various organic structures.
Other Reactions
Beyond carbonyl additions, magnesium, bromooctyl- can participate in numerous other reactions:
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Coupling reactions with organohalides in the presence of transition metal catalysts
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Transmetalation reactions to form other organometallic species
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Reactions with epoxides to form alcohols
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Addition to imines and nitriles
Biological and Health Implications
While magnesium, bromooctyl- is primarily a synthetic reagent without direct biological applications, understanding its biological interactions is important for safety considerations.
Magnesium in Biological Systems
Magnesium as an element plays essential roles in biological systems. It serves as a cofactor in hundreds of metabolic reactions, including DNA stabilization . Magnesium is also integral to bone metabolism, with higher dietary intake associated with increased bone mineral density .
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